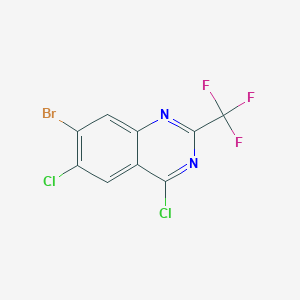
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2BrCl2F3N2 and a molecular weight of 345.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of 2-(trifluoromethyl)quinazoline under controlled conditions . The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
Uniqueness
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific halogenation pattern and trifluoromethyl group, which confer distinct chemical and biological properties . These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H2BrCl2F3N2 |
|---|---|
Peso molecular |
345.93 g/mol |
Nombre IUPAC |
7-bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2BrCl2F3N2/c10-4-2-6-3(1-5(4)11)7(12)17-8(16-6)9(13,14)15/h1-2H |
Clave InChI |
GLAYUANHGPSQNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















